molecular formula C29H25N3O2S B2993260 N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-46-2

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No.: B2993260
CAS No.: 533865-46-2
M. Wt: 479.6
InChI Key: OVUJBHUJYWQUPZ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C29H25N3O2S and its molecular weight is 479.6. The purity is usually 95%.
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Biological Activity

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound characterized by its unique molecular structure, which includes an indole ring, a naphthamide group, and a thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O2S, with a molecular weight of approximately 378.55 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus niger .

Anticancer Properties

The indole moiety present in this compound is known for its role in cancer therapy. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity Type Target Organisms/Cells Mechanism of Action
AntimicrobialStaphylococcus aureus, E. coli, Candida albicansInhibition of cell wall synthesis and metabolic pathways
AnticancerVarious cancer cell linesInduction of apoptosis via modulation of signaling pathways
Anti-inflammatoryInflammatory cell linesInhibition of pro-inflammatory cytokines

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses .
  • Receptor Binding : The indole moiety may facilitate π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to target receptors .
  • Redox Reactions : The presence of reactive functional groups allows the compound to participate in redox reactions, influencing cellular processes and signaling pathways .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study conducted on synthesized indole derivatives demonstrated significant antibacterial and antifungal activities against common pathogens. The results indicated that modifications on the indole structure could enhance antimicrobial potency .
  • Anticancer Research : Another investigation focused on the anticancer properties of indole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Properties

IUPAC Name

N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S/c33-28(31-24-10-2-1-3-11-24)20-35-27-19-32(26-13-7-6-12-25(26)27)17-16-30-29(34)23-15-14-21-8-4-5-9-22(21)18-23/h1-15,18-19H,16-17,20H2,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUJBHUJYWQUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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